molecular formula C65H120N2O21 B1258658 alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0)

alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0)

Cat. No. B1258658
M. Wt: 1265.6 g/mol
InChI Key: JUZJEIYRVNAPCT-AKLUEIBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0) is a sialotriaosylceramide consisting of beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-beta-D-Glc attached to the primary hydroxy function of ceramide(d18:1/24:0). It has a role as a mouse metabolite. It derives from a tetracosanoic acid.

Scientific Research Applications

GM2 Ganglioside and Tay-Sachs Disease

GM2 ganglioside, of which alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0) is a variant, is significantly relevant in the study of Tay-Sachs disease. This ganglioside was extracted and characterized from a Variant B Tay-Sachs human brain. The GM2 species were characterized by various methods, including gas-chromatography and mass spectrometry, revealing different ceramide structures (Mauri et al., 2003).

Ganglioside Lactonization Studies

Research has shown that gangliosides containing the disialosyl residue, including alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc, can undergo lactonization in the presence of acid. This process was studied in detail on GD1b ganglioside, providing insights into the structural transformations and chemical behavior of these compounds (Bassi et al., 1989).

Sialoadhesin-Sialyl Lactose Complex

In a study combining NMR experiments with computational modeling, the interaction between sialoadhesin and sialylated lactose, including structures like alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc, was investigated. This research provided detailed insights into the molecular basis of biological recognition involving these complex structures (Bhunia et al., 2004).

Role in Sialyl Lewis(x) Binding to E-selectin

The interaction of sialyl Lewisx, which includes the structure of alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc, with E-selectin was studied using saturation transfer difference NMR experiments. This research is crucial in understanding cell adhesion processes, with implications in immunology and cellular communication (Rinnbauer et al., 2003).

properties

Product Name

alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0)

Molecular Formula

C65H120N2O21

Molecular Weight

1265.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C65H120N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h36,38,46-51,53-63,68-70,72-74,76-80H,4-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1

InChI Key

JUZJEIYRVNAPCT-AKLUEIBQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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